REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[NH2:11].[C:12](Cl)(=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N1C=CC=CC=1.Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1.C(OCC)(=O)C.O>[C:13]1([C:12]2[O:1][C:2]3[C:3](=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][CH:10]=3)[N:11]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(C(=O)O)=CC=C1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0.545 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated to 80° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction was cooled
|
Type
|
CUSTOM
|
Details
|
Subsequent separation of the layers
|
Type
|
CUSTOM
|
Details
|
drying the
|
Type
|
FILTRATION
|
Details
|
organic over MgSO4 and filtration
|
Type
|
CUSTOM
|
Details
|
afforded an orange solution
|
Type
|
CONCENTRATION
|
Details
|
This solution was concentrated to an orange solid which
|
Type
|
DISSOLUTION
|
Details
|
was directly re-dissolved in xylenes (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hrs
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
|
Details
|
then washed with water (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange/brown solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC=2C(N1)=C(C=CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.412 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |